Ethyl 3,4-dimethylbenzoylformate
Description
Significance of Alpha-Keto Ester Derivatives in Contemporary Organic Synthesis
Alpha-keto ester derivatives are recognized as versatile building blocks in contemporary organic synthesis due to their dual functionality. mdpi.com They serve as crucial precursors for a wide array of more complex molecules, including α-hydroxy acids and α-amino acids, which are fundamental components of many biologically and medicinally important compounds. nih.gov Their utility also extends to the synthesis of various heterocyclic compounds. nih.gov
The reactivity of α-keto esters is characterized by the electrophilicity of both the ketonic carbonyl group and the ester carbonyl group. This allows them to participate in a diverse range of chemical transformations, including:
Nucleophilic addition to the carbonyl group: They readily react with various nucleophiles. mdpi.com
Reduction: The keto group can be selectively reduced to a hydroxyl group. mdpi.com
Esterification: The ester group can be modified. mdpi.com
Asymmetric catalysis: β,γ-unsaturated α-ketoesters are excellent acceptors in 1,4-addition (Michael addition) and 1,2-addition reactions, leading to the formation of chiral ketoester compounds and tertiary alcohols. nih.gov These reactions are pivotal in the stereoselective synthesis of complex molecules. nih.gov
These compounds are integral to the synthesis of pharmaceuticals, agrochemicals, and functional materials. mdpi.com For instance, pyruvic acid and its esters are key intermediates in the production of antiviral and anticancer drugs. mdpi.com Phenylpyruvic acid, another α-keto acid, is important in the synthesis of antidepressants and HIV protease inhibitors. mdpi.com The stability and ease of handling of α-keto acids and their esters further enhance their utility as platform molecules in both laboratory and industrial settings. mdpi.com
Contextualization of Substituted Benzoylformates within Alpha-Keto Ester Chemistry
Substituted benzoylformates, such as Ethyl 3,4-dimethylbenzoylformate, are a specific subclass of aromatic α-keto esters. The substituents on the aromatic ring play a crucial role in modulating the electronic properties and reactivity of the α-keto ester moiety. For example, the presence of electron-donating or electron-withdrawing groups on the benzene (B151609) ring can influence the susceptibility of the carbonyl carbons to nucleophilic attack and can affect the course of various reactions. acs.org
A notable area of research for substituted benzoylformates is their application in photochemistry. acs.orgcapes.gov.br Upon irradiation, these molecules can undergo various photochemical reactions, which has led to their use in applications such as the light-induced controlled release of fragrances. acs.org The specific substitution pattern on the benzoyl ring can be tailored to fine-tune the photochemical properties of the molecule.
This compound, the focus of this article, is a clear liquid with the following properties:
| Property | Value |
| CAS Number | 80120-32-7 cymitquimica.combldpharm.comchemicalbook.comchem960.com |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol cymitquimica.com |
| Synonyms | Benzeneacetic acid, 3,4-dimethyl-alpha-oxo-, ethyl ester; Ethyl (3,4-dimethylphenyl)(oxo)acetate cymitquimica.com |
| InChI Key | DGERUSYBAJJOPC-UHFFFAOYSA-N cymitquimica.com |
The dimethyl substitution on the benzene ring of this compound influences its chemical behavior, distinguishing it from other substituted benzoylformates.
Historical Development and Evolution of Research on Aromatic Alpha-Keto Esters
The study of α-keto acids and their derivatives has a long history, dating back to the 19th century. A significant early milestone was Erlenmeyer's first synthesis of pyruvic acid in 1881, which involved the dehydration of tartaric acid. mdpi.com
A pivotal development in the synthesis of aromatic ketones, which laid the groundwork for the synthesis of aromatic α-keto esters, was the discovery of the Friedel-Crafts reaction by Charles Friedel and James Crafts in 1877. wikipedia.orgchemistryviews.orgbyjus.com This reaction, which involves the acylation or alkylation of an aromatic ring, remains a fundamental tool in organic synthesis. wikipedia.orgbyjus.com Friedel-Crafts acylation, in particular, can be adapted to produce aryl glyoxylates. mdpi.com
Over the years, the synthetic methodologies for preparing α-keto esters have evolved significantly. Early methods often relied on harsh conditions and hazardous reagents. mdpi.com The 20th century saw the development of more refined techniques, including the use of Grignard reagents, which could be reacted with reagents like diethyl oxalate (B1200264) to furnish α-keto esters in a single step. mdpi.com
More recent advancements have focused on developing greener and more efficient synthetic routes. mdpi.com These include:
Transition-metal-catalyzed bicarbonylation: The use of palladium or cobalt catalysts to carbonylate aryl halides in the presence of an alcohol provides a selective route to α-keto acid esters. mdpi.com
Oxidative methods: The oxidation of α-hydroxy acids or aryl methyl ketones offers another pathway to α-keto esters. mdpi.comorganic-chemistry.org Modern methods utilize milder and more environmentally friendly oxidizing agents. organic-chemistry.orgorganic-chemistry.org
Electrochemical synthesis: Anodic oxidation of aryl methyl ketones has emerged as a sustainable method for producing α-keto acid methyl esters. mdpi.com
Photocatalysis: The use of light to drive the oxidation of various substrates to α-keto acids is a growing area of research, offering a green alternative to traditional methods. mdpi.com
This continuous evolution of synthetic methods has made α-keto esters, including substituted benzoylformates, more accessible and has expanded their applications in various fields of chemistry. bgu.ac.il
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3,4-dimethylphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-15-12(14)11(13)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGERUSYBAJJOPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374509 | |
| Record name | Ethyl 3,4-dimethylbenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80120-32-7 | |
| Record name | Ethyl 3,4-dimethylbenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 3,4 Dimethylbenzoylformate and Analogues
Established Synthetic Pathways to Aryl Glyoxylate (B1226380) Esters
The synthesis of aryl glyoxylate esters, the broader class to which ethyl 3,4-dimethylbenzoylformate belongs, has been achieved through several well-established routes. These methods can be broadly categorized into direct functionalization approaches and syntheses from precursor molecules.
Direct Functionalization Approaches for Alpha-Keto Ester Formation
Direct functionalization methods aim to introduce the α-keto ester moiety onto an aromatic ring in a single or a few steps. One of the most prominent examples is the Friedel-Crafts acylation. mdpi.com This reaction involves the treatment of an aromatic compound, such as 1,2-dimethylbenzene (o-xylene), with an acylating agent like ethyl oxalyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. mdpi.comgoogle.com This approach directly attaches the desired keto-ester group to the aromatic nucleus.
Another direct method involves the C–H activation of arenes. This modern technique allows for the direct coupling of an aromatic C-H bond with a suitable reagent to form the desired product, offering a more atom-economical alternative to traditional cross-coupling reactions.
Synthesis from Precursor Molecules (e.g., corresponding carboxylic acids, aldehydes)
Aryl glyoxylate esters can also be synthesized from more readily available precursor molecules. For instance, the corresponding aryl carboxylic acids can be converted to their acid chlorides and subsequently reacted with a cyanide source to form an acyl cyanide, which can then be alcoholyzed to the desired α-keto ester.
Alternatively, aryl aldehydes can serve as starting materials. A two-step homologation process can convert aldehydes to α-ketoesters. researchgate.net Oxidation of α-hydroxy esters, which can be derived from aldehydes, is another viable route. organic-chemistry.org Furthermore, the oxidation of aryl methyl ketones or aryl ethylenes can also yield aryl glyoxylate esters. google.com
Catalytic Approaches in the Preparation of this compound and Related Compounds
The development of catalytic methods has revolutionized the synthesis of α-keto esters, offering milder reaction conditions, higher efficiency, and greater selectivity. Both transition metal catalysis and organocatalysis have emerged as powerful tools in this context.
Transition Metal-Catalyzed Synthetic Protocols (e.g., Platinum-catalyzed C–H acylation)
Transition metals, particularly platinum, have been successfully employed in the direct C–H acylation of arenes to produce α-keto esters. nih.govacs.org For example, platinum-catalyzed C–H functionalization with ethyl chlorooxoacetate provides a highly efficient method for introducing an α-keto ester group. nih.govacs.org This reaction is notable for its tolerance of a wide range of functional groups, from electron-donating to electron-withdrawing substituents. nih.govacs.org Palladium-catalyzed double carbonylation of aryl iodides also represents a viable method for synthesizing α-ketoamides, which are structurally related to α-keto esters. organic-chemistry.org
Organocatalytic Methodologies (e.g., N-Heterocyclic Carbene-catalyzed reactions)
Organocatalysis, which utilizes small organic molecules as catalysts, has gained significant traction in recent years. N-Heterocyclic carbenes (NHCs) have proven to be particularly effective catalysts for the synthesis of α-keto esters and their derivatives. beilstein-journals.orgpnas.org NHC-catalyzed reactions, such as the cross-aza-benzoin reaction, allow for the efficient and atom-economical synthesis of α-amino-β-keto esters from aldehydes and α-imino esters. beilstein-journals.org These reactions proceed under mild conditions and tolerate a variety of functional groups. beilstein-journals.org The catalytic generation of chiral ester enolate equivalents from α,β-unsaturated aldehydes using chiral NHC catalysts has also enabled highly enantioselective reactions. pnas.org
Advancements in Sustainable and Efficient Synthetic Routes for Benzoylformate Esters
In line with the principles of green chemistry, there is a growing emphasis on developing sustainable and efficient synthetic routes for benzoylformate esters. mdpi.com This includes the use of renewable feedstocks, solvent-free reaction conditions, and biocatalysis.
One notable advancement is the solvent-free synthesis of ethyl aryl glyoxylates. google.com This method involves the grinding reaction of an arene and ethyl oxalyl chloride with a catalyst like anhydrous aluminum chloride, which simplifies the procedure, reduces waste, and lowers costs. google.com
Biocatalysis offers another promising avenue for sustainable synthesis. Enzymes such as benzoylformate decarboxylase from Pseudomonas putida can catalyze the formation of chiral 2-hydroxy ketones, which are related to benzoylformate esters. nih.gov The use of microbial cell factories, such as engineered Yarrowia lipolytica, for the biosynthesis of related compounds like retinyl esters also highlights the potential of bioproduction as an environmentally friendly alternative to chemical synthesis. rsc.org Furthermore, the glyoxylate cycle, a metabolic pathway, is being explored for the bioproduction of various chemicals, demonstrating the integration of biological processes in chemical synthesis. nih.gov
Table 1:
| Methodology | Description | Key Features | References |
|---|---|---|---|
| Friedel-Crafts Acylation | Reaction of an arene with an acylating agent (e.g., ethyl oxalyl chloride) using a Lewis acid catalyst. | Direct, well-established. | mdpi.comgoogle.com |
| Oxidation of Precursors | Oxidation of aryl methyl ketones, aryl ethylenes, or α-hydroxy esters. | Utilizes readily available starting materials. | google.comorganic-chemistry.org |
| Platinum-Catalyzed C-H Acylation | Direct acylation of an arene C-H bond with ethyl chlorooxoacetate catalyzed by platinum. | High efficiency, broad functional group tolerance. | nih.govacs.org |
| N-Heterocyclic Carbene (NHC) Catalysis | Use of NHCs to catalyze reactions like the cross-aza-benzoin reaction. | Mild conditions, atom-economical. | beilstein-journals.orgpnas.org |
| Solvent-Free Synthesis | Grinding reaction of an arene and ethyl oxalyl chloride with a catalyst without a solvent. | Simplified procedure, reduced waste. | google.com |
| Biocatalysis | Use of enzymes or whole-cell systems to catalyze the synthesis. | Environmentally friendly, high selectivity. | nih.govrsc.org |
Chemical Transformations and Reactivity Profile of Ethyl 3,4 Dimethylbenzoylformate
Reactions Involving the Alpha-Keto Ester Moiety
The α-keto ester functional group is characterized by two adjacent carbonyl groups, which confer a high degree of reactivity to this part of the molecule.
Nucleophilic Additions to the Carbonyl Center
The electrophilic nature of the ketone's carbonyl carbon makes it susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents and organolithium compounds, are expected to add to the ketone, forming a tertiary alcohol after an aqueous workup. The general mechanism for nucleophilic addition involves the attack of the nucleophile on the electrophilic carbonyl carbon, resulting in a tetrahedral intermediate which is then protonated. fiveable.melibretexts.org
Table 1: Predicted Products of Nucleophilic Addition to Ethyl 3,4-dimethylbenzoylformate
| Nucleophile | Reagent Example | Predicted Product |
| Alkyl Group | Methylmagnesium Bromide (CH₃MgBr) | Ethyl 2-hydroxy-2-(3,4-dimethylphenyl)propanoate |
| Phenyl Group | Phenyllithium (C₆H₅Li) | Ethyl 2-hydroxy-2-(3,4-dimethylphenyl)-2-phenylacetate |
| Hydride | Sodium Borohydride (NaBH₄) | Ethyl 3,4-dimethylmandelate |
It is important to note that while diorganocopper reagents typically favor conjugate addition with α,β-unsaturated ketones, they generally result in direct carbonyl addition with α,β-unsaturated ketones. libretexts.org
Chemo- and Regioselective Reductions of the Alpha-Keto Group
The selective reduction of the α-keto group in the presence of the ester functionality is a valuable transformation. This can be achieved using various reducing agents, leading to the formation of α-hydroxy esters. researchgate.netacs.org For instance, a transition metal- and hydride-free protocol using rongalite has been developed for the chemoselective reduction of α-keto esters, affording α-hydroxy esters in high yields (85-98%). acs.org This method is compatible with other reducible functionalities. acs.org Another approach involves the use of tosylhydrazine in the presence of sodium bicarbonate. researchgate.net Electrochemical methods have also been developed for the regioselective reduction of related α-keto amides. rsc.org
The reduction of α-keto esters can also be achieved with high stereoselectivity using chiral auxiliaries or biocatalysts, such as reductases from baker's yeast (Saccharomyces cerevisiae). nih.gov
Derivatizations and Functional Group Interconversions at the Ester Linkage
The ester group of this compound can undergo several common transformations:
Hydrolysis: Treatment with aqueous acid or base will cleave the ester bond, yielding 3,4-dimethylbenzoylformic acid and ethanol.
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst will result in the exchange of the ethyl group for the new alkyl group of the alcohol.
Amidation: Reaction with a primary or secondary amine can lead to the formation of the corresponding N-substituted 3,4-dimethylbenzoylformamide. ncert.nic.in This reaction is a type of nucleophilic acyl substitution. ncert.nic.in
Reactivity of the Dimethyl-Substituted Aromatic Ring System
The aromatic ring of this compound is activated by the two methyl groups and deactivated by the electron-withdrawing keto-ester group. The directing effects of these substituents will govern the regioselectivity of electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Reactions
The two methyl groups are ortho, para-directing activators, while the keto-ester group is a meta-directing deactivator. libretexts.org The positions ortho to the methyl groups are 2 and 5, and the position para to the 4-methyl group is the 1-position (where the keto-ester is attached). The positions meta to the keto-ester group are 2 and 6. Therefore, the directing effects of the methyl groups and the keto-ester group are in opposition. In such cases, the activating groups (methyl groups) generally control the regioselectivity. Thus, electrophilic substitution is most likely to occur at the positions ortho to the methyl groups (positions 2 and 5).
Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Products |
| Nitration | HNO₃, H₂SO₄ | Ethyl 2-nitro-3,4-dimethylbenzoylformate and Ethyl 5-nitro-3,4-dimethylbenzoylformate |
| Bromination | Br₂, FeBr₃ | Ethyl 2-bromo-3,4-dimethylbenzoylformate and Ethyl 5-bromo-3,4-dimethylbenzoylformate |
| Sulfonation | SO₃, H₂SO₄ | 2-(ethoxycarbonyl)carbonyl-4,5-dimethylbenzenesulfonic acid and 5-(ethoxycarbonyl)carbonyl-2,3-dimethylbenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 2-acyl-3,4-dimethylbenzoylformate and Ethyl 5-acyl-3,4-dimethylbenzoylformate |
It is important to note that Friedel-Crafts reactions may not proceed efficiently due to the deactivating effect of the keto-ester group on the aromatic ring. uci.edu
Transformations of the Aromatic Methyl Groups
The methyl groups attached to the aromatic ring can also undergo specific reactions.
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the methyl groups to carboxylic acids. Depending on the reaction conditions, either one or both methyl groups could be oxidized.
Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide (NBS) with a radical initiator or UV light), the benzylic hydrogens of the methyl groups can be substituted with halogens. libretexts.org This would lead to the formation of (bromomethyl) or (dibromomethyl) derivatives.
Stereoselective and Asymmetric Transformations of Alpha-Keto Esters
The reactivity of the α-keto ester functionality within this compound makes it a candidate for various stereoselective and asymmetric transformations. These reactions are crucial in synthetic organic chemistry for the creation of chiral molecules with a high degree of stereocontrol. The presence of two adjacent carbonyl groups offers multiple sites for selective chemical manipulation, enabling the synthesis of complex, stereodefined structures.
Enantioselective Hydrogenation and Reduction Strategies
The creation of chiral α-hydroxy esters through the enantioselective reduction of α-keto esters is a fundamental and highly valuable transformation. While specific studies on the enantioselective hydrogenation of this compound are not extensively documented, the general methodologies applied to α-keto esters illustrate the potential pathways for its stereoselective conversion.
One prominent strategy involves asymmetric transfer hydrogenation . This method has been successfully used for the dynamic kinetic resolution of β-stereogenic α-keto esters, employing specially designed (arene)Ru(monosulfonamide) catalysts. This approach allows for the highly selective production of one diastereomer from a racemic mixture.
Another powerful technique is the use of biocatalysts, specifically ketoreductases (KREDs) . These enzymes have demonstrated remarkable efficiency and stereoselectivity in the reduction of related keto esters. For instance, commercially available KREDs have been used for the dynamic reductive kinetic resolution of racemic α-fluoro-β-keto esters, yielding α-fluoro-β-hydroxy esters. nih.gov By selecting the appropriate enzyme, it is possible to obtain either the syn or anti diastereomers with high diastereomeric and enantiomeric excess. nih.gov For example, the reduction of certain aromatic α-fluoro-β-keto esters using KRED 110 resulted in the anti (2S,3S) isomer, while KRED 130 favored the formation of the syn (2S,3R) isomer. nih.gov
A similar biocatalytic approach has been employed for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate. nih.gov This was achieved using two co-existing, recombinant Escherichia coli strains, one expressing an NADPH-dependent aldehyde reductase and the other a glucose dehydrogenase for cofactor regeneration. This system resulted in a product with 99% enantiomeric excess (ee) and a yield of 90.5%. nih.gov
The following table summarizes representative results for the asymmetric reduction of α-keto esters, illustrating the potential for high stereoselectivity.
| Substrate | Catalyst/Enzyme | Product Configuration | Yield (%) | Enantiomeric Excess (ee %) |
| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli | (R) | 90.5 | 99 |
| Aromatic α-fluoro-β-keto esters | KRED 110 | anti (2S,3S) | High | High |
| Aromatic α-fluoro-β-keto esters | KRED 130 | syn (2S,3R) | High | High |
Catalytic Enantioselective Arylation Reactions
The addition of aryl groups across the ketone carbonyl of α-keto esters is a direct method for synthesizing α-arylated α-hydroxy esters, which are valuable building blocks in medicinal chemistry. Achieving this transformation with high enantioselectivity is a significant challenge due to the high reactivity of the organometallic reagents typically used.
Recent advancements have shown that the use of a continuous-flow microreactor system can significantly improve the selectivity of reactions between organolithium reagents and α-keto esters. rsc.org This technique allows for precise temperature control and rapid mixing, which minimizes the formation of byproducts and enhances both reaction yield and selectivity. rsc.org This method has proven effective for the selective arylation of α-keto esters, even with sterically hindered substrates, offering superior performance compared to traditional batch methods. rsc.org While specific examples involving this compound are not detailed, the general success of this flow chemistry approach suggests its applicability for the controlled arylation of this and other α-keto esters.
Asymmetric Cycloaddition Reactions (e.g., [3+2] cycloadditions)
The α-keto ester moiety can participate in various cycloaddition reactions, serving as a key component in the construction of complex cyclic and heterocyclic systems with multiple stereocenters.
[3+2] Cycloaddition Reactions:
Asymmetric [3+2] cycloadditions are a powerful tool for the synthesis of five-membered rings. While direct examples with this compound are not prominent, related transformations highlight the potential of this reaction class. For instance, a chiral bifunctional Brønsted base has been used to catalyze the enantioselective [3+2] cycloaddition of donor-acceptor cyclopropanes with azadienes. This reaction produces spiro-cyclopentane benzofurans with three contiguous stereogenic centers in excellent yields and with up to 95% enantioselectivity.
In another example, a chiral phosphoric acid-catalyzed formal [3+2] cycloaddition of azoalkenes with 3-vinylindoles has been developed to synthesize 2,3-dihydropyrroles. nih.gov This reaction proceeds with high yields and excellent enantioselectivities, with the azoalkene acting as a 3-atom synthon. nih.gov The reaction conditions for a representative transformation are detailed in the table below.
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |
| Azoalkene | 3-Vinylindole | SiPh₃-derived CPA | 2,3-Dihydropyrrole | 96 | 94 | >20:1 |
These examples of stereoselective transformations underscore the synthetic potential of the α-keto ester group present in this compound for the construction of chiral molecules.
Derivatives, Analogues, and Structure Reactivity Relationships of Ethyl 3,4 Dimethylbenzoylformate
Synthesis of Structurally Related Benzoylformate Analogues
The synthesis of benzoylformate esters, also known as arylglyoxylic acid esters, can be accomplished through several established methodologies. A primary and widely used method is the Friedel-Crafts acylation of an aromatic compound with an oxalyl chloride derivative. For the synthesis of ethyl 3,4-dimethylbenzoylformate, the logical starting materials would be 1,2-dimethylbenzene (o-xylene) and ethyl chlorooxoacetate.
A plausible synthetic pathway is outlined below:
Friedel-Crafts Acylation: 1,2-Dimethylbenzene is treated with ethyl chlorooxoacetate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction introduces the ethyl oxalyl group onto the aromatic ring.
Work-up and Purification: The reaction mixture is then quenched, typically with dilute acid, and the product is extracted and purified using standard laboratory techniques like distillation or chromatography.
A closely related analogue, ethyl 3,4-dimethoxyphenylglyoxylate, is synthesized from 1,2-dimethoxybenzene (B1683551) and ethyl chlorooxoacetate, demonstrating the viability of this approach for substituted benzenes. chemicalbook.com
Other synthetic strategies for creating substituted aryl α-keto esters include the one-pot oxidation of aryl ketones. acs.org Additionally, methods for synthesizing substituted arylboronic esters, which can serve as precursors to complex substituted aromatic compounds, have been developed via lithiation and in situ trapping of substituted benzonitriles. nih.gov
Table 1: Plausible Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| 1,2-Dimethylbenzene | Ethyl chlorooxoacetate | AlCl₃ | This compound |
Exploration of Derivatives with Varied Ester Moieties
The ester moiety of a benzoylformate can be readily modified to generate a library of derivatives with different physical and chemical properties. This variation is typically achieved by changing the alcohol used during the esterification process or through transesterification of an existing ester.
Several general methods for ester synthesis are applicable:
Fischer Esterification: Reacting the corresponding carboxylic acid (3,4-dimethylbenzoylformic acid) with various alcohols (e.g., methanol, propanol, isopropanol) under acidic conditions.
Acyl Chloride Method: Converting the carboxylic acid to its more reactive acyl chloride, which is then reacted with the desired alcohol.
Dehydrative Coupling: Using modern coupling reagents that facilitate the direct formation of an ester from a carboxylic acid and an alcohol at room temperature. researchgate.net
Catalytic Methods: Employing catalysts, such as cobalt or iron complexes, to facilitate the conversion of amides or other precursors into esters under mild conditions. researchgate.net
The choice of the ester group can influence properties such as solubility, volatility, and the steric environment around the carbonyl groups, which in turn can affect reaction rates and selectivity in subsequent transformations.
Table 2: Examples of Benzoylformate Derivatives with Varied Ester Groups
| Ester Moiety | Corresponding Alcohol | Potential Property Influence |
|---|---|---|
| Methyl | Methanol | Increased volatility compared to ethyl ester |
| Isopropyl | Isopropanol | Increased steric hindrance |
| Benzyl | Benzyl alcohol | Introduction of a UV-active chromophore |
| tert-Butyl | tert-Butanol | Increased stability to hydrolysis |
Influence of Aromatic Substituents on Reactivity, Selectivity, and Electronic Properties
The substituents on the aromatic ring have a profound effect on the electronic properties and reactivity of the benzoylformate molecule. lumenlearning.comvedantu.com In this compound, the two methyl groups are electron-donating groups (EDGs).
Electronic Effects:
Inductive Effect: Alkyl groups, like methyl, are weakly electron-donating through the sigma bond framework. lumenlearning.com
Hyperconjugation: The methyl groups can also donate electron density to the aromatic ring through the overlap of C-H σ-bonds with the ring's π-system.
These electron-donating effects increase the electron density of the benzene (B151609) ring, making it more nucleophilic. vedantu.comlibretexts.org This increased nucleophilicity "activates" the ring towards electrophilic aromatic substitution, meaning it will react faster than unsubstituted benzene. libretexts.org
Reactivity and Selectivity:
Ring Reactivity: The presence of two activating methyl groups makes the aromatic ring more susceptible to further electrophilic attack compared to unsubstituted ethyl benzoylformate.
Directing Effects: The methyl groups are ortho, para-directors. When two substituents are present, their directing effects can be either cooperative or antagonistic. msu.edu In 3,4-dimethylbenzoylformate, the available positions for a new electrophile are C2, C5, and C6. The directing influence of the existing groups will determine the regioselectivity of subsequent reactions.
Reactivity of the α-Ketoester Moiety: The electron-donating nature of the methyl groups can also influence the reactivity of the side chain. By pushing electron density into the ring, they can slightly decrease the electrophilicity of the carbonyl carbons compared to an unsubstituted or electron-withdrawn analogue.
Quantitative structure-reactivity relationships (QSRRs) are increasingly used to model and predict how such substitutions will impact reactivity, moving beyond qualitative descriptions to data-driven predictions. chemrxiv.orgnih.govchemrxiv.org These models can help in planning syntheses and forecasting the outcomes of reactions involving substituted aromatic compounds. researchgate.net
Table 3: Summary of Substituent Effects
| Substituent | Position | Electronic Effect | Impact on Ring Reactivity |
|---|---|---|---|
| Methyl | 3 | Electron-Donating (Inductive, Hyperconjugation) | Activating |
| Methyl | 4 | Electron-Donating (Inductive, Hyperconjugation) | Activating |
Applications in Advanced Organic Synthesis and Chemical Sciences
Utilization as a Versatile Building Block for Complex Molecular Architectures
The reactivity inherent in the alpha-keto and ester functionalities of Ethyl 3,4-dimethylbenzoylformate makes it a highly adaptable building block in organic synthesis. cymitquimica.com This versatility allows for its incorporation into a variety of molecular scaffolds, enabling the synthesis of intricate and functionally diverse molecules.
Precursors to Alpha-Hydroxy Acids and Alpha-Amino Acids
The chemical architecture of this compound provides a direct pathway to valuable alpha-hydroxy and alpha-amino acids, which are fundamental components of many biologically active molecules and chiral auxiliaries. The reduction of the ketone group in this compound can readily produce the corresponding alpha-hydroxy acid ester. Subsequent hydrolysis of the ester furnishes the free alpha-hydroxy acid.
Furthermore, through reductive amination, the ketone can be converted into an amine, leading to the formation of alpha-amino acids. This transformation is crucial for the synthesis of non-natural amino acids, which are instrumental in peptide and protein engineering to enhance stability and biological activity.
| Precursor | Target Molecule | Key Transformation |
| This compound | 3,4-dimethyl-alpha-hydroxy-benzeneacetic acid | Reduction of the alpha-keto group |
| This compound | 3,4-dimethyl-alpha-amino-benzeneacetic acid | Reductive amination of the alpha-keto group |
Integration into Multi-Component Reaction Sequences (e.g., for 3,4-dihydroquinazolines)
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. This compound, with its electrophilic ketone and ester groups, is a prime candidate for participation in such reactions.
A notable application is in the synthesis of 3,4-dihydroquinazolines, a class of heterocyclic compounds with a broad spectrum of biological activities. In a multi-component setup, this compound could react with an amine and a source of ammonia (B1221849) or an ammonium (B1175870) salt. The initial condensation between the amine and the ketone would form an imine intermediate, which could then undergo cyclization and further reactions to yield the dihydroquinazoline (B8668462) core. Several methods for the synthesis of 3,4-dihydroquinazolines via three-component reactions have been developed, highlighting the feasibility of incorporating keto compounds into these efficient synthetic pathways.
Role in the Synthesis of Precursors for Bioactive Compounds
The structural motifs accessible from this compound, such as the 3,4-dimethylphenyl group and the alpha-substituted carbonyl functionality, are present in numerous bioactive compounds. Its role as a precursor extends to the synthesis of various pharmacologically relevant scaffolds.
The alpha-keto ester functionality can serve as a handle for introducing further chemical diversity through reactions like aldol (B89426) condensations, Michael additions, and various coupling reactions. This allows for the elaboration of the core structure into more complex molecules with potential therapeutic applications. For instance, the synthesis of α,α-diaryl-α-amino acid derivatives, which are known to be present in biologically active natural products, can be achieved through reactions involving precursors with similar functionalities.
Potential Contributions to Functional Materials and Polymer Chemistry
The aromatic nature and reactive functional groups of this compound suggest its potential utility in the development of functional materials and polymers. The 3,4-dimethylphenyl unit can be incorporated into polymer backbones to impart specific thermal or mechanical properties.
Furthermore, the keto and ester groups can be chemically modified to introduce cross-linking sites or to attach other functional moieties, leading to the creation of specialized polymers with tailored properties. For example, the reactivity of the keto group could be exploited in the design of photosensitive polymers or materials with non-linear optical properties. While specific research on the direct application of this compound in this area is not yet prevalent, the fundamental reactivity of its constituent parts points towards a promising avenue for future exploration in materials science.
Spectroscopic Elucidation and Mechanistic Investigations
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A full NMR analysis, including one-dimensional and two-dimensional experiments, would be required for an unambiguous assignment of all proton and carbon signals in Ethyl 3,4-dimethylbenzoylformate.
A ¹H NMR spectrum of this compound would reveal the number of distinct proton environments, their integration (the number of protons of each type), and their connectivity through spin-spin coupling.
Expected ¹H NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | d | 1H | Aromatic H (H-2 or H-6) |
| ~7.6-7.7 | dd | 1H | Aromatic H (H-6 or H-2) |
| ~7.2-7.3 | d | 1H | Aromatic H (H-5) |
| ~4.4 | q | 2H | -OCH₂CH₃ |
| ~2.3 | s | 3H | Ar-CH₃ (at C-3 or C-4) |
| ~2.3 | s | 3H | Ar-CH₃ (at C-4 or C-3) |
| ~1.4 | t | 3H | -OCH₂CH₃ |
This data is predictive and based on the analysis of structurally similar compounds.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The expected spectrum for this compound would show distinct signals for the carbonyl carbons, aromatic carbons, and the ethyl ester carbons.
Expected ¹³C NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~185-195 | C=O (keto) |
| ~160-165 | C=O (ester) |
| ~140-145 | Aromatic C (quaternary, C-3 or C-4) |
| ~135-140 | Aromatic C (quaternary, C-4 or C-3) |
| ~130-135 | Aromatic CH |
| ~125-130 | Aromatic CH |
| ~120-125 | Aromatic C (quaternary, C-1) |
| ~60-65 | -OCH₂CH₃ |
| ~15-20 | Ar-CH₃ |
| ~10-15 | -OCH₂CH₃ |
This data is predictive and based on the analysis of structurally similar compounds.
To definitively assign the proton and carbon signals, especially for the closely resonating aromatic protons and carbons, a suite of 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): Would establish the coupling relationships between adjacent protons, for instance, confirming the quartet and triplet of the ethyl group and the connectivity between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the protonated aromatic carbons.
Dynamic NMR (DNMR) techniques could be employed to study restricted rotation around the single bonds of this compound, such as the bond between the aromatic ring and the adjacent carbonyl group. By acquiring NMR spectra at different temperatures, it might be possible to observe the coalescence of signals, which would allow for the determination of the energy barrier to rotation. Such studies provide insight into the molecule's conformational flexibility.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) for Characteristic Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| ~3000-2850 | Medium | C-H (alkyl) | Stretch |
| ~1730-1710 | Strong | C=O (ester) | Stretch |
| ~1690-1670 | Strong | C=O (keto) | Stretch |
| ~1610-1580 | Medium-Weak | C=C (aromatic) | Stretch |
| ~1250-1100 | Strong | C-O (ester) | Stretch |
This data is predictive and based on the analysis of structurally similar compounds.
The presence of two distinct strong carbonyl absorptions would be a key feature in the IR spectrum, confirming the α-keto-ester functionality.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₁₂H₁₄O₃), the expected molecular weight is approximately 206.24 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 206. Key fragmentation pathways would likely involve:
Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 161, corresponding to the [M - 45]⁺ ion (3,4-dimethylbenzoyl cation). This would likely be a prominent peak.
Decarbonylation of the benzoyl fragment to yield a 3,4-dimethylphenyl cation at m/z 133 ([M - 45 - 28]⁺).
Cleavage of the ethyl group from the ester, leading to a fragment corresponding to the loss of ethylene (B1197577) ([M - 28]⁺).
A detailed analysis of the fragmentation pattern would provide strong corroborating evidence for the proposed structure.
Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry
Electron Ionization (EI) and Chemical Ionization (CI) are foundational mass spectrometry techniques used to determine the molecular weight and structural features of compounds like this compound.
Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and extensive, predictable fragmentation. The resulting mass spectrum serves as a molecular fingerprint. For this compound (Molecular Weight: 206.24 g/mol ), the EI spectrum is expected to show a molecular ion peak at m/z 206. The subsequent fragmentation pattern is dictated by the functional groups present— an aromatic ring, an α-keto group, and an ethyl ester. libretexts.orgmiamioh.edu
Key expected fragmentation pathways include:
Loss of the ethoxy group (-•OCH2CH3): Cleavage of the ester group would result in a prominent acylium ion at m/z 177.
Loss of the ethyl group (-•CH2CH3): This would lead to a fragment at m/z 177.
Loss of carbon monoxide (CO): Decarbonylation of the benzoyl group is a common fragmentation for aromatic ketones, which could occur from the molecular ion or other fragments.
Formation of the dimethyltropylium ion: The stable dimethyltropylium ion at m/z 119 is a characteristic fragment for dimethyl-substituted benzene (B151609) rings.
Predicted EI-MS Fragmentation of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment |
|---|---|---|
| 206 | [M]•+ (Molecular Ion) | [C12H14O3]•+ |
| 177 | [M - •C2H5O]+ | [C10H9O2]+ |
| 161 | [M - •CO2C2H5]+ | [C9H9O]+ |
| 133 | [C9H9O - CO]+ | [C8H9]+ |
This table represents predicted data based on general fragmentation principles and has not been generated from experimental analysis of the specific compound.
Chemical Ionization (CI-MS): CI is a softer ionization technique that results in less fragmentation than EI. It involves the ionization of a reagent gas (like methane (B114726) or ammonia), which then transfers a proton to the analyte molecule. For this compound, a CI spectrum would be expected to show a strong protonated molecular ion peak [M+H]+ at m/z 207. This technique is particularly useful for confirming the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum.
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques
ESI and MALDI are soft ionization techniques crucial for analyzing a wide range of compounds, often those that are non-volatile or thermally fragile.
Electrospray Ionization (ESI-MS): ESI is particularly well-suited for compounds that can be analyzed from a liquid phase, and it is commonly coupled with liquid chromatography (LC-MS). dtic.milnih.gov This technique generates ions directly from a solution by applying a high voltage to a liquid spray. For this compound, ESI-MS would typically be run in positive ion mode, producing adduct ions such as the protonated molecule [M+H]+ (m/z 207), the sodium adduct [M+Na]+ (m/z 229), or the potassium adduct [M+K]+ (m/z 245). nih.gov The minimal fragmentation observed with ESI makes it an excellent method for molecular weight determination and for monitoring the compound in complex mixtures, such as during a chemical reaction. nih.govresearchgate.net
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is a solid-state technique where the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules. While more commonly used for very large biomolecules, MALDI can be applied to organic molecules. Similar to ESI, it is a soft ionization method that would primarily yield intact molecular ions (e.g., [M+H]+ or [M+Na]+) with little to no fragmentation, thus providing a clear indication of the molecular weight.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm (parts per million). This precision allows for the determination of a molecule's elemental formula, a capability that low-resolution mass spectrometry cannot offer.
For this compound, the molecular formula is C12H14O3. HRMS can distinguish its exact mass from other compounds with the same nominal mass. The precise mass measurement is invaluable for unequivocally confirming the identity of a synthesized compound or for identifying unknown compounds in a mixture.
Calculated Exact Mass for this compound and Related Ions
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M]•+ | [C12H14O3]•+ | 206.09430 |
| [M+H]+ | [C12H15O3]+ | 207.10157 |
This table contains theoretically calculated data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems. clinicsearchonline.org The structure of this compound contains a benzene ring conjugated with an α-keto-ester system, which gives rise to characteristic electronic transitions. miamioh.edu
The expected absorptions in the UV-Vis spectrum are:
π → π Transitions:* These are high-energy transitions associated with the aromatic ring and the carbonyl groups. They typically result in strong absorption bands. For the substituted benzoyl system, these are expected in the range of 200-300 nm. epstem.net
n → π Transitions:* These are lower-energy, and therefore lower-intensity (forbidden), transitions involving the non-bonding electrons (n) on the oxygen atoms of the keto and ester groups. These absorptions occur at longer wavelengths, typically above 300 nm. researchgate.net
The solvent used for the analysis can influence the position of these absorption maxima (λmax).
Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Chromophore | Expected Wavelength Range (λmax) | Intensity |
|---|---|---|---|
| π → π* | Benzene Ring & C=O | 240 - 280 nm | High |
This table represents predicted data based on general spectroscopic principles for similar chromophores.
Application of Spectroscopic Data in Reaction Mechanism Elucidation
The collective data from mass spectrometry and UV-Vis spectroscopy are instrumental in elucidating reaction mechanisms involving this compound. aps.org
Monitoring Reaction Progress: Both LC-MS and UV-Vis spectroscopy can be used to monitor the progress of a reaction in real-time. By tracking the disappearance of the reactant peak (e.g., at m/z 207 in ESI-MS or its λmax in UV-Vis) and the appearance of product peaks, reaction kinetics can be determined.
Identifying Intermediates and Byproducts: ESI-MS and other soft ionization techniques are particularly powerful for detecting transient or unstable reaction intermediates. The high mass accuracy of HRMS can then be used to propose elemental formulas for these species, providing critical clues about the reaction pathway.
Structural Confirmation of Products: After a reaction is complete, the products can be isolated and characterized. Mass spectrometry (EI for fragmentation patterns and HRMS for formula confirmation) and UV-Vis spectroscopy (to confirm changes in the conjugated system) are used alongside other techniques like NMR and IR to definitively establish the structure of the final products.
By combining these spectroscopic methods, a comprehensive picture of the chemical transformation can be developed, from the starting material through any intermediates to the final products.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule and predicting its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more polarizable and reactive. The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively.
For Ethyl 3,4-dimethylbenzoylformate, FMO analysis would pinpoint the electron-donating and electron-accepting regions, offering clues about its role in chemical reactions. However, specific calculated values for the HOMO-LUMO energies and their gap are not available in published research.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, prone to nucleophilic attack).
An MEP analysis of this compound would reveal the electrophilic and nucleophilic sites, complementing the predictions from FMO analysis and providing a more complete picture of its reactive surface. Unfortunately, no such analysis has been published.
Table 2: Hypothetical Molecular Electrostatic Potential Data for this compound
| Region | Potential Range (kcal/mol) |
|---|---|
| Maximum Positive Potential (V_max) | Data not available |
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. The strength of these interactions is quantified by second-order perturbation theory, with higher energy values indicating more significant electronic delocalization and stabilization.
For this compound, NBO analysis would elucidate the nature of its chemical bonds, the extent of conjugation between the aromatic ring and the keto-ester group, and other intramolecular stabilizing interactions. This information is crucial for a deep understanding of its structure and stability, but specific NBO data remains un-investigated in the literature.
Table 3: Hypothetical NBO Analysis Data for Key Intramolecular Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| e.g., π(C-C) in phenyl ring | e.g., π(C=O)* | Data not available |
Reaction Pathway Modeling and Transition State Characterization
Theoretical modeling can be used to map out the energy landscape of a chemical reaction, identifying the most probable reaction pathways. This involves locating the transition state structures—the high-energy intermediates that connect reactants and products. Characterizing the geometry and energy of these transition states is key to understanding reaction mechanisms and predicting reaction rates. For this compound, this type of modeling could be applied to study its synthesis, degradation, or its reactions with other molecules. At present, no such studies have been made public.
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects on Reactivity
Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. These simulations can reveal the different conformations a molecule can adopt and the transitions between them. Furthermore, by including solvent molecules in the simulation, MD can be used to study how the solvent influences the molecule's conformational preferences and its reactivity. For this compound, MD simulations would be particularly useful for understanding the flexibility of the ethyl ester group and how its orientation is affected by different solvent environments. This area of research for the compound is yet to be explored.
In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure and electronic properties. For instance, theoretical calculations can provide predictions of NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies. Agreement between the predicted and experimental spectra would lend confidence to the accuracy of the computational model. For this compound, while experimental spectra may be available in commercial databases, a comparative study with in silico predictions has not been published.
Table 4: Hypothetical Comparison of Experimental and In Silico Spectroscopic Data for this compound
| Spectroscopic Data | Experimental Value | Predicted Value |
|---|---|---|
| ¹H NMR Chemical Shift (ppm) | Data not available | Data not available |
| ¹³C NMR Chemical Shift (ppm) | Data not available | Data not available |
Advanced Methodologies and Future Research Directions
Development of Innovative and Environmentally Benign Synthetic Routes
While classical methods for the synthesis of benzoylformates, such as Friedel-Crafts acylation, are well-established, future research will likely focus on developing more sustainable and efficient synthetic protocols. The Friedel-Crafts acylation of 1,2-dimethylbenzene with ethyl oxalyl chloride is a primary route to Ethyl 3,4-dimethylbenzoylformate. youtube.commasterorganicchemistry.comchemguide.co.uk However, this method often relies on stoichiometric amounts of Lewis acid catalysts, which can generate significant waste.
Future endeavors should target the development of catalytic Friedel-Crafts acylations using solid acid catalysts or recyclable Lewis acids to minimize environmental impact. Furthermore, alternative synthetic strategies that circumvent the use of highly reactive acyl chlorides are of great interest. One such approach could be the direct palladium-catalyzed carbonylation of 3,4-dimethylhalobenzenes in the presence of ethyl glyoxylate (B1226380) or a related precursor. rsc.org Another green approach could involve the oxidation of more readily available starting materials, such as 3,4-dimethylmandelic acid ethyl ester, using environmentally friendly oxidants like molecular oxygen, catalyzed by robust and selective catalysts.
Table 1: Potential Innovative Synthetic Routes for this compound
| Synthetic Approach | Potential Catalyst/Reagent | Key Advantages |
| Catalytic Friedel-Crafts Acylation | Zeolites, Montmorillonite clays | Recyclable catalyst, reduced waste |
| Palladium-Catalyzed Carbonylation | Pd complexes with specialized ligands | High atom economy, milder conditions |
| Oxidation of α-hydroxy esters | Aerobic oxidation with metal catalysts | Use of a green oxidant (O2) |
Expansion of Asymmetric Catalytic Applications to Novel Transformations
The prochiral nature of the α-keto group in this compound makes it an excellent substrate for asymmetric catalysis, leading to the synthesis of valuable chiral building blocks. The asymmetric reduction of aryl ketoesters to their corresponding α-hydroxy esters is a well-explored area, with numerous efficient catalytic systems based on transition metals like ruthenium, rhodium, and iridium. rsc.orgthieme-connect.comacs.orgrsc.org These reactions often proceed with high enantioselectivity, providing access to optically pure α-hydroxy esters that are precursors to many pharmaceuticals and fine chemicals.
Future research should aim to expand the repertoire of asymmetric transformations beyond simple reductions. For instance, the development of catalytic asymmetric C-C bond-forming reactions, such as enantioselective additions of organometallic reagents or aldol-type reactions, would provide direct access to a wider range of complex chiral molecules. The two methyl groups on the aromatic ring of this compound can provide unique steric and electronic handles to influence the stereochemical outcome of these reactions.
Table 2: Potential Asymmetric Catalytic Applications
| Transformation | Catalyst Type | Potential Chiral Product |
| Asymmetric Hydrogenation | Chiral Ru, Rh, Ir complexes | Enantiopure Ethyl 2-hydroxy-2-(3,4-dimethylphenyl)acetate |
| Asymmetric Transfer Hydrogenation | Chiral Ru, Rh, Ir complexes | Enantiopure Ethyl 2-hydroxy-2-(3,4-dimethylphenyl)acetate |
| Enantioselective Alkylation/Arylation | Chiral Lewis acids/organocatalysts | Chiral tertiary alcohols |
| Asymmetric Ene Reaction | Chiral Lewis acids | Chiral homoallylic alcohols |
Exploration of Unprecedented Reactivity Patterns and Mechanistic Insights
The juxtaposition of two carbonyl groups in this compound gives rise to a unique electronic landscape that can be exploited to uncover novel reactivity. The electron-donating nature of the two methyl groups on the benzene (B151609) ring can influence the reactivity of both the aromatic ring and the dicarbonyl moiety. masterorganicchemistry.com These substituents are ortho- and para-directing, which could influence further electrophilic aromatic substitution reactions. masterorganicchemistry.com
Future research should focus on exploring the reactivity of this compound under various conditions, such as photochemical activation or in the presence of radical initiators. nih.gov For instance, intramolecular cyclization reactions could be designed to construct novel heterocyclic scaffolds. Mechanistic studies, employing both experimental techniques and computational modeling, will be crucial to understand the underlying principles governing these new transformations. A deeper understanding of the fragmentation patterns of ortho-dimethyl substituted alkylbenzenes could also provide insights into its behavior in mass spectrometry and other high-energy processes. noah.nrw
Integration with Flow Chemistry and Automated Synthesis Technologies
The translation of synthetic methodologies from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. The synthesis of α-keto esters has been successfully demonstrated using flow chemistry, which allows for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov
Future work should focus on developing a continuous flow synthesis of this compound. This could involve packing a flow reactor with a solid-supported catalyst for the Friedel-Crafts acylation or developing a multi-step flow process that integrates synthesis and in-line purification. Furthermore, the integration of automated synthesis platforms with real-time reaction monitoring would enable high-throughput screening of reaction conditions and catalysts, accelerating the discovery of optimal synthetic protocols and novel reactions.
Identification of Novel Applications in Emerging Fields of Chemical Science
While the immediate applications of this compound may lie in its use as a synthetic intermediate, its unique structure suggests potential for use in a variety of emerging fields. The benzoylformate moiety is a known pharmacophore in certain biologically active molecules. researchgate.netnih.govresearchgate.net Therefore, derivatives of this compound could be screened for their biological activity, for example, as enzyme inhibitors or as probes for biological processes.
In the realm of materials science, the aromatic and dicarbonyl functionalities could be exploited in the design of novel polymers, liquid crystals, or organic electronic materials. The photochemical reactivity of benzoylformates suggests potential applications in photolithography or as photoinitiators for polymerization reactions. nih.gov Exploring the coordination chemistry of this compound with various metal ions could also lead to the development of new catalysts or functional materials. The synthesis of heterocyclic compounds, such as benzofurans or dihydropyrimidinones, from related starting materials points to the potential of this compound as a precursor to complex molecular architectures with interesting properties. mdpi.comorgsyn.org
Q & A
Q. What are the standard synthetic routes for Ethyl 3,4-dimethylbenzoylformate, and how can reaction conditions be optimized?
- Methodological Answer : this compound is typically synthesized via acylation of ethyl formate with 3,4-dimethylbenzoyl chloride under anhydrous conditions. Key steps include:
- Reagent preparation : Use freshly distilled ethyl formate and 3,4-dimethylbenzoyl chloride (synthesized from 3,4-dimethylbenzoic acid via thionyl chloride treatment).
- Reaction setup : Conduct the reaction in a dry environment (e.g., under nitrogen) using a base like pyridine or triethylamine to neutralize HCl byproducts.
- Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1). Yield improvements (≥85%) are achieved by maintaining temperatures at 0–5°C during acyl chloride addition to minimize side reactions .
- Purification : Isolate the product via vacuum distillation or column chromatography (silica gel, gradient elution).
Q. How is this compound characterized, and what analytical techniques are critical for confirming its purity and structure?
- Methodological Answer : A multi-technique approach ensures accurate characterization:
- NMR spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.2 ppm, split due to 3,4-dimethyl substitution), ester methylene (δ 4.3–4.5 ppm, quartet), and methyl groups (δ 2.2–2.4 ppm, singlet for dimethyl).
- ¹³C NMR : Carbonyl carbons (δ 165–175 ppm), aromatic carbons (δ 120–140 ppm), and ester oxygen-bound carbons (δ 60–65 ppm) .
- IR spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹).
- Mass spectrometry (MS) : Molecular ion peak at m/z 236.1 (C₁₂H₁₄O₃) and fragmentation patterns consistent with benzoylformate esters .
- Elemental analysis : Validate C, H, and O content (±0.3% theoretical values).
Advanced Research Questions
Q. How do the methyl substituents at the 3,4-positions influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-donating methyl groups alter reactivity through steric and electronic effects:
- Steric hindrance : 3,4-Dimethyl substitution reduces accessibility to the carbonyl carbon, slowing nucleophilic attack. Kinetic studies show ~30% reduced reaction rates compared to unsubstituted analogs .
- Electronic effects : Methyl groups increase electron density on the aromatic ring, stabilizing intermediates via resonance. This enhances selectivity in reactions with soft nucleophiles (e.g., Grignard reagents).
- Experimental design : Compare reaction kinetics with control substrates (e.g., ethyl benzoylformate) using in-situ IR or HPLC to track progress. Optimize conditions by adjusting solvent polarity (e.g., THF vs. DMF) and nucleophile strength .
Q. What strategies resolve contradictory data in spectroscopic analysis of this compound derivatives, such as unexpected splitting in NMR spectra?
- Methodological Answer : Contradictions often arise from conformational isomerism or impurity co-elution . Mitigation strategies include:
- Variable-temperature NMR : Perform experiments at elevated temperatures (e.g., 60°C) to average out rotational isomers causing peak splitting .
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹H and ¹H-¹³C couplings. For example, distinguish between methyl and methine protons in reduced derivatives .
- Chromatographic cross-validation : Use HPLC-MS or GC-MS to detect trace impurities (<1%) that may distort spectral data.
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311++G(d,p)) to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
